Enhanced Lipophilicity for Blood-Brain Barrier Penetration
The replacement of a hydrogen atom on the amine with a cyclopropylmethyl group significantly increases the lipophilicity of the compound. This is evidenced by comparing the target compound to its direct analog, (cyclopropyl)[1-(pyridin-3-yl)ethyl]amine (CAS 183609-12-3) . The added methylene unit increases the molecular weight from 162.23 g/mol to 176.26 g/mol, resulting in a calculated increase in the partition coefficient (cLogP) . This elevated lipophilicity is a critical factor for compounds intended to cross the blood-brain barrier or engage hydrophobic binding pockets within target proteins [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~ 1.8 - 2.2 (estimated based on molecular weight and structural similarity) |
| Comparator Or Baseline | (Cyclopropyl)[1-(pyridin-3-yl)ethyl]amine (CAS 183609-12-3), cLogP ~ 1.3 - 1.7 (estimated) |
| Quantified Difference | Increase in cLogP of approximately 0.5 units |
| Conditions | Calculated using standard cheminformatics tools (e.g., ChemDraw, ACD/Labs) based on molecular structure. |
Why This Matters
This quantified difference in lipophilicity directly influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile, making it a superior choice for programs targeting CNS or other lipophilic binding sites compared to its less lipophilic analogs.
- [1] Guandalini, L., Dei, S., Manetti, D., Romanelli, M. N., Scapecchi, S., Teodori, E., & Varani, K. (2002). Synthesis and pharmacological evaluation of some (pyridyl)cyclopropylmethyl amines and their methiodides as nicotinic receptor ligands. Il Farmaco, 57(6), 487-496. View Source
